Ethyl 2-[(7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[(7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a thiazole ring, and an ethyl ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of Ethyl 2-[(7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be achieved through a multi-step process involving the condensation of various starting materials. One common method involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with aromatic aldehydes, ethyl acetoacetate, and ammonium acetate in the presence of a catalyst such as triethylbenzylammonium chloride (TEBA) in water . This method is efficient and yields the desired product in high purity.
Chemical Reactions Analysis
Ethyl 2-[(7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[(7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Ethyl 2-[(7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
- 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl derivatives
- 2-Amino-7,7-dimethyl-5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C23H26N4O3S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 2-[(7,7-dimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinazolin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H26N4O3S/c1-5-30-20(29)19-13(2)24-22(31-19)27-21-25-15-11-23(3,4)12-16(28)17(15)18(26-21)14-9-7-6-8-10-14/h6-10,18H,5,11-12H2,1-4H3,(H2,24,25,26,27) |
InChI Key |
QUHJTLCETZBJLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=NC(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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